

A Technical Guide to m-PEG6-O-CH₂COOH: A Versatile Linker in Bioconjugation

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Compound of Interest

Compound Name: *m-PEG6-O-CH₂COOH*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **m-PEG6-O-CH₂COOH**, a heterobifunctional polyethylene glycol (PEG) linker. This molecule and its close derivatives are pivotal in the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its properties, including hydrophilicity and a reactive carboxylic acid terminus, make it a critical component for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

Core Physicochemical Properties

The nomenclature for PEG derivatives can vary between suppliers, leading to slight differences in molecular structure and weight. The "-O-" in the requested "**m-PEG6-O-CH₂COOH**" signifies an ether linkage before the acetic acid moiety, which is a common structural feature. Below is a summary of the quantitative data for the most probable structures corresponding to this nomenclature and its close analogs.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
m-PEG6-acid	C ₁₄ H ₂₈ O ₈	324.37	1347750-72-4
m-PEG6-CH ₂ COOH	C ₁₃ H ₂₆ O ₈	310.3	16142-03-3[1]
mPEG6-CH ₂ COOH	C ₁₅ H ₃₀ O ₉	354.39	75427-75-7

Applications in Drug Development

PEG linkers like **m-PEG6-O-CH₂COOH** are extensively used in pharmacological and biotechnological research.^[2] Their primary application is in PEGylation, the covalent attachment of PEG chains to molecules like proteins, peptides, or small molecule drugs.^[3] This modification enhances the therapeutic properties of these molecules by:

- Increasing solubility and stability.
- Extending circulating half-life by reducing renal clearance.
- Decreasing immunogenicity.

These linkers are integral to the creation of sophisticated drug delivery systems such as ADCs and PROTACs, where they serve as a flexible, hydrophilic spacer between the targeting moiety and the payload.^{[2][4]}

Experimental Protocol: Protein PEGylation

The following is a representative two-step protocol for the covalent conjugation of a carboxylated PEG linker to a protein via its primary amine groups (e.g., lysine residues). This method first activates the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester, which then reacts with the protein.

Step 1: Activation of **m-PEG6-O-CH₂COOH**

This step involves the conversion of the terminal carboxylic acid to a more reactive NHS ester using carbodiimide chemistry.

Materials:

- **m-PEG6-O-CH₂COOH**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

- Activation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

Procedure:

- Reagent Preparation: Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer immediately before use.
- Reaction Mixture: In a reaction vessel, dissolve **m-PEG6-O-CH₂COOH** in the anhydrous solvent.
- Activation: Add the EDC and NHS solutions to the PEG linker solution. The molar ratio of PEG:EDC:NHS should be optimized, but a common starting point is 1:1.2:1.2.
- Incubation: Allow the reaction to proceed at room temperature for 15-60 minutes with gentle stirring.

Step 2: Conjugation of Activated PEG to the Target Protein

The activated PEG-NHS ester is then introduced to the protein solution to form a stable amide bond.

Materials:

- Target protein in an amine-free buffer (e.g., PBS, pH 7.0-8.5)
- Activated m-PEG6-NHS Ester from Step 1
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

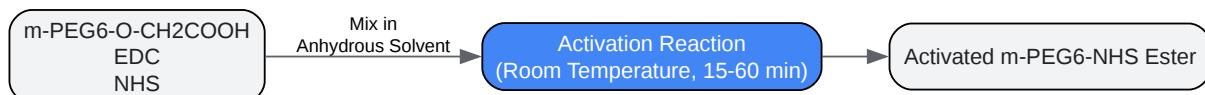
Procedure:

- Protein Preparation: Ensure the protein is in a suitable buffer at a concentration that is optimal for the reaction.
- Conjugation: Add the activated PEG-NHS ester solution to the protein solution. The molar excess of the activated PEG will determine the degree of labeling and should be optimized for each specific protein (a 10 to 50-fold molar excess is a typical starting range).[\[5\]](#)

- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
- Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters. Incubate for an additional 15-30 minutes.
- Purification: Remove unreacted PEG and byproducts to isolate the PEGylated protein. Size Exclusion Chromatography (SEC) is a commonly used method for this purification step.[5]

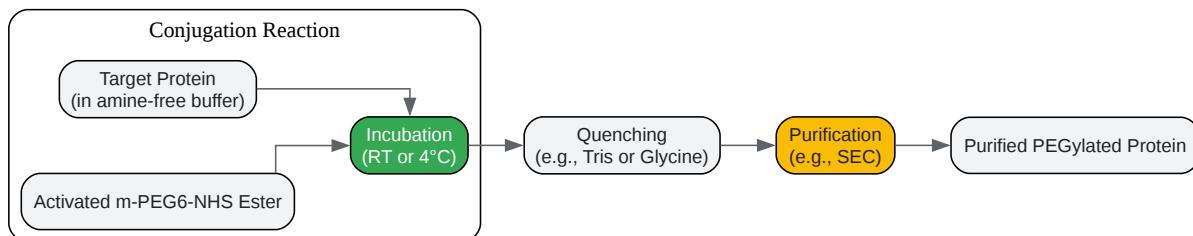
Visualization of Experimental Workflow

The following diagrams illustrate the key processes described in the experimental protocol.



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Caption: Workflow for the activation of the PEG linker's carboxylic acid group.



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Caption: General workflow for the conjugation of the activated PEG linker to a target protein.

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